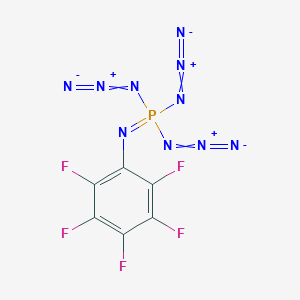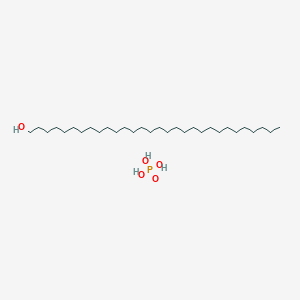
Phosphoric acid;triacontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid;triacontan-1-ol is a compound that combines phosphoric acid, a widely used inorganic acid, with triacontan-1-ol, a long-chain fatty alcohol Phosphoric acid is known for its applications in various industries, including agriculture, food, and pharmaceuticals, while triacontan-1-ol is recognized for its role as a plant growth regulator
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;triacontan-1-ol involves the esterification of phosphoric acid with triacontan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
H3PO4+C30H62OH→C30H62OPO3H2+H2O
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid;triacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The long-chain alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and phosphoric acid.
Substitution: The hydroxyl group in triacontan-1-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products
Oxidation: Triacontanoic acid or triacontanal.
Reduction: Triacontan-1-ol and phosphoric acid.
Substitution: Various substituted triacontan-1-ol derivatives.
Applications De Recherche Scientifique
Phosphoric acid;triacontan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a plant growth regulator, enhancing photosynthesis and nutrient uptake.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of phosphoric acid;triacontan-1-ol involves its interaction with cellular membranes and enzymes. In plants, triacontan-1-ol enhances photosynthesis and nutrient transport by modulating enzyme activity and increasing the efficiency of cellular processes. Phosphoric acid contributes to the compound’s ability to chelate metal ions and participate in phosphorylation reactions, which are crucial for energy transfer and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontanol: A long-chain fatty alcohol known for its plant growth regulatory properties.
Phosphoric acid esters: Compounds like triethyl phosphate and triphenyl phosphate, used in various industrial applications.
Uniqueness
Phosphoric acid;triacontan-1-ol is unique due to its combination of a long-chain fatty alcohol and an inorganic acid, providing both hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of biological and chemical systems, making it versatile for various applications.
Propriétés
Numéro CAS |
224317-97-9 |
|---|---|
Formule moléculaire |
C30H65O5P |
Poids moléculaire |
536.8 g/mol |
Nom IUPAC |
phosphoric acid;triacontan-1-ol |
InChI |
InChI=1S/C30H62O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;1-5(2,3)4/h31H,2-30H2,1H3;(H3,1,2,3,4) |
Clé InChI |
LFVAFERWAIQTEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
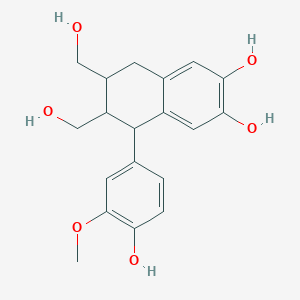
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
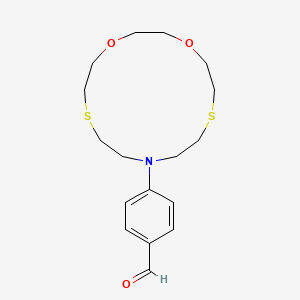
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
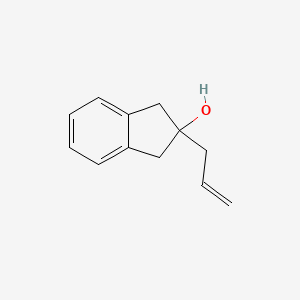
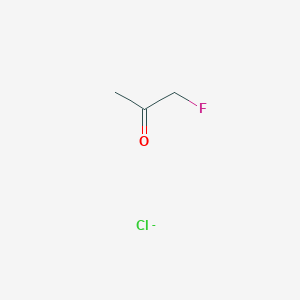
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
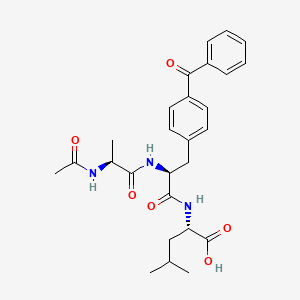

![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
